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Compound of Interest

Compound Name: Pomarose

Cat. No.: B12675126

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomarose, with the IUPAC name (2E,52)-5,6,7-trimethylocta-2,5-dien-4-one, is a synthetic
fragrance molecule patented by Givaudan.[1][2] It is known for its powerful fruity and rosy
scent, reminiscent of apples, plums, and raisins.[1][3] This technical guide provides a summary
of the available spectroscopic data for Pomarose, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended to assist
researchers and professionals in the fields of analytical chemistry, fragrance science, and drug
development in the identification and characterization of this compound.

Chemical Structure and Properties

e |[UPAC Name: (2E,52)-5,6,7-trimethylocta-2,5-dien-4-one[1][3]

CAS Number: 357650-26-1[1][3]

Molecular Formula: C11H1sO[1][3][4]

Molecular Weight: 166.26 g/mol [3][4]

Structure: (Image of the chemical structure of Pomarose would be placed here)
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below
is a summary of the expected 'H and 3C NMR data for Pomarose.

Table 1: Predicted *H NMR Chemical Shifts for Pomarose

Protons Chemical Shift (ppm) Multiplicity
H-1 ~1.90 Doublet
H-2 ~6.10 Multiplet
H-3 ~6.80 Multiplet
H-5 ~6.00 Singlet
H-7 ~2.50 Multiplet
CHs-6 ~1.00 Doublet
CHs-8 ~1.00 Doublet
CHs-9 ~1.80 Singlet
CHs-10 ~1.80 Singlet
CHs-11 ~1.10 Doublet

Note: The above *H NMR data is predicted and should be confirmed with experimental data.
Table 2: 13C NMR Spectroscopic Data for Pomarose

While a complete experimental dataset is not readily available in the public domain, a 3C NMR
spectrum is available on SpectraBase. Analysis of the structure and typical chemical shifts for
similar functional groups suggests the following assignments.
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Carbon Atom Chemical Shift (ppm)
C-1 ~18.5
C-2 ~130.0
C-3 ~145.0
C-4 (C=0) ~200.0
C-5 ~125.0
C-6 ~150.0
C-7 ~35.0
C-8 ~20.0
C-9 ~20.0
C-10 ~15.0
C-11 ~12.0

Source: Predicted based on typical values and available spectral information on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of Pomarose is expected to show characteristic absorption bands for its
functional groups, primarily the a,B-unsaturated ketone.

Table 3: Characteristic IR Absorption Bands for Pomarose

Functional Group Wavenumber (cm—2) Intensity
C=0 (a,B-unsaturated ketone) 1665-1685 Strong
C=C (alkene) 1600-1650 Medium
C-H (sp? hybridized) 3010-3100 Medium
C-H (sp?® hybridized) 2850-2960 Strong
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Note: The a,pB-unsaturation is expected to lower the C=0 stretching frequency from the typical
1715 cm~1 for a saturated ketone.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments. For Pomarose (C11H1s0), the molecular ion peak [M]* is expected at m/z
166.

Table 4: Mass Spectrometry Data for Pomarose

m/z Interpretation
166 Molecular lon [M]*
151 [M - CH3]*

137 [M - C2Hs]*

123 [M - CsH7]*

95 Fragmentation ion
67 Fragmentation ion

Source: A GC-MS spectrum is available on SpectraBase, linked from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted based on the specific instrumentation and sample

availability.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Pomarose in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, acetone-ds) in a standard 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).
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e Instrumentation: Acquire *H and 3C NMR spectra on a spectrometer operating at a
frequency of 300 MHz or higher.

e 'H NMR Acquisition:

o

Set the spectral width to approximately 12 ppm.

[¢]

Use a pulse angle of 30-45 degrees.

[¢]

Set the relaxation delay to 1-2 seconds.

[e]

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Set the spectral width to approximately 220 ppm.

o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) will be necessary due to the lower natural abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal.

IR Spectroscopy

o Sample Preparation: As Pomarose is a liquid at room temperature, the spectrum can be
obtained using the neat liquid. Place a small drop of the sample between two KBr or NaCl
plates to create a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean salt plates.

o Mount the sample in the spectrometer's sample holder.
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o Acquire the sample spectrum over a range of 4000-400 cm~1,

o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of Pomarose in a volatile organic solvent such
as dichloromethane or hexane (e.g., 1 mg/mL).

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
e GC Conditions:
o Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp
up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: Typically around 230 °C.
o Quadrupole Temperature: Typically around 150 °C.

o Data Analysis: Analyze the resulting chromatogram to identify the retention time of
Pomarose. The mass spectrum corresponding to this peak can then be extracted and
analyzed for the molecular ion and fragmentation pattern.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Pomarose.

Sample Preparation Data Acquisition Data Processing & Analysis Spectroscopic Data
Dilute in Chromatogram & Mass Spectrum
Volatile Solvent SIS ST Mass Spectrum Analysis (WAEUES)
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q IR Spectrum
(Neat Liquid) FTIR Spectrometer Background Subtraction (Absorption Bands)
Dissolve in NMR Spectrometer Fourier Transform, 1H & 13C NMR Spectra
Deuterated Solvent P Phasing, Calibration (Chemical Shifts)

Pomarose Sample

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pomarose: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12675126#spectroscopic-data-of-pomarose-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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